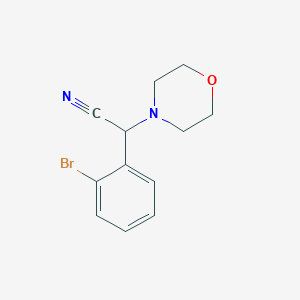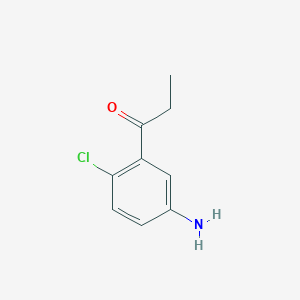![molecular formula C11H16ClN3S B1518700 {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride CAS No. 1177362-00-3](/img/structure/B1518700.png)
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride
Übersicht
Beschreibung
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
Verbindungen mit einer 2-Aminobenzothiazol-Struktur wurden auf ihre antiepileptische Aktivität untersucht . Eine Reihe von 2-[2-(substituierten)hydrazinyl]-1,3-Benzothiazol und 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituierten)Acetohydrazid wurde entwickelt und synthetisiert . Die aktivste Verbindung der Reihe zeigte einen signifikanten Schutz im 6-Hz-Psychomotorik-Anfallstest .
Antituberkulose-Aktivität
Benzothiazol-Derivate haben sich als potenzielle Antituberkulose-Verbindungen erwiesen . Die Hemmkonzentrationen der neu synthetisierten Moleküle wurden mit den Standard-Referenzmedikamenten verglichen, und es wurde eine bessere Hemmwirkung in neuen Benzothiazol-Derivaten gegen M. tuberculosis gefunden.
Behandlung von Diabetes
2-Aminobenzothiazole wurden in der Arzneimittelforschung und -entwicklung zur Behandlung von Diabetes eingesetzt .
Entzündungshemmende Aktivität
Benzothiazol-Derivate wurden synthetisiert und auf ihre entzündungshemmende analgetische, ulzerogene und Lipidperoxidationsaktivität untersucht .
Antibakterielle Aktivität
Benzothiazol-Derivate zeigten antibakterielle Aktivität durch Hemmung verschiedener Enzyme . Dazu gehören Dihydroorotase, DNA-Gyrase, Uridindiphosphat-N-Acetyl-Enolpyruvylglucosamin-Reduktase (MurB), Peptiddeformylase, Aldose-Reduktase, Casdihydrofolat-Reduktase, Enoylacyl-Carrier-Protein-Reduktase, Dialkylglycin-Decarboxylase, Dehydrosqualensynthase, Dihydropteroatsynthase und Tyrosinkinase .
Behandlung von Virusinfektionen
2-Aminobenzothiazole wurden bei der Behandlung von Virusinfektionen eingesetzt .
Wirkmechanismus
Target of Action
The primary target of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibition against this bacterium . The target protein within the bacterium is DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacterium .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
Biochemische Analyse
Biochemical Properties
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interaction with enzymes and proteins is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for the compound’s efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11;/h3-6H,7-8H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVUPWOIDAMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



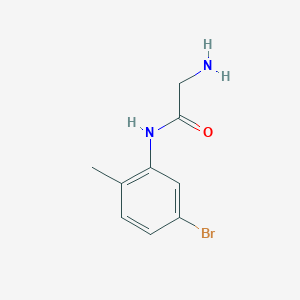
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
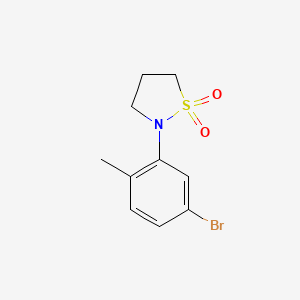
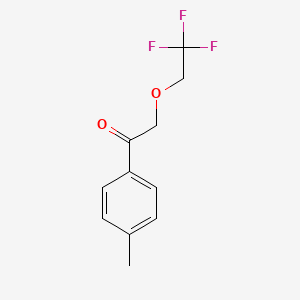
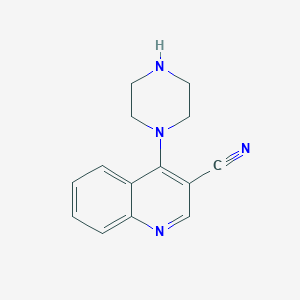

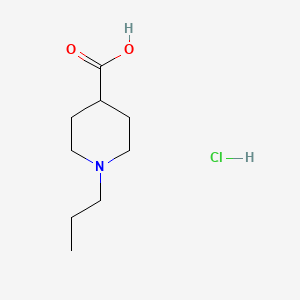
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
